molecular formula C19H13ClF6N2O3S B3035371 4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole CAS No. 318959-16-9

4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole

Cat. No.: B3035371
CAS No.: 318959-16-9
M. Wt: 498.8 g/mol
InChI Key: WXQCXPBSVOGWKN-UHFFFAOYSA-N
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Description

The compound 4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole is a pyrazole derivative featuring a sulfonylmethyl linker, two trifluoromethyl groups, and a phenoxy substituent. Pyrazole-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF6N2O3S/c1-28-17(31-13-4-2-3-11(9-13)18(21,22)23)15(16(27-28)19(24,25)26)10-32(29,30)14-7-5-12(20)6-8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQCXPBSVOGWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109448
Record name 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318959-16-9
Record name 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318959-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Chlorophenyl)sulfonyl]methyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole , known by its CAS number 318959-16-9 , is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C19H13ClF6N2O3S . Its structural characteristics include:

  • Chlorophenyl group : Enhances biological activity through electronic effects.
  • Trifluoromethyl groups : Contribute to lipophilicity and potential interactions with biological targets.
  • Sulfonylmethyl group : May play a role in the compound's reactivity and interaction with enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A notable study indicated that a related compound, 4j , exhibited significant inhibitory activity against the kinase AKT2/PKBβ, which is a critical pathway in glioma malignancy. The findings demonstrated:

  • Inhibition of 3D neurosphere formation : This suggests potential efficacy against glioma stem cells.
  • Low cytotoxicity towards non-cancerous cells : This selectivity is crucial for therapeutic applications .

Antifungal and Antitubercular Activity

Another study focused on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives , revealing promising antifungal activity against pathogenic strains of fungi and notable effects against Mycobacterium tuberculosis H37Rv. The results showed:

  • Effective inhibition of fungal growth : Some derivatives displayed very good antifungal properties.
  • Potential as antitubercular agents : This expands the therapeutic scope of pyrazole derivatives beyond oncology .

Summary of Biological Activities

Activity TypeTarget Organism/PathwayObservations
AnticancerAKT2/PKBβ in gliomaInhibits growth; selective toxicity
AntifungalVarious pathogenic fungiGood antifungal activity observed
AntitubercularMycobacterium tuberculosisNotable activity against H37Rv strain

Case Study 1: Glioma Treatment

In preclinical models, compound 4j was tested on patient-derived glioma cell lines. The study found that:

  • The compound significantly inhibited tumor growth in both 2D and 3D culture systems.
  • It demonstrated a favorable safety profile, with minimal effects on normal cells, indicating its potential as a targeted therapy for glioblastoma patients .

Case Study 2: Antifungal Efficacy

A series of pyrazole derivatives were synthesized and tested for antifungal properties. Key findings included:

  • Certain compounds showed high potency against multiple fungal strains.
  • The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole core could enhance antifungal efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes References
Target Compound 4-Chlorophenyl sulfonylmethyl; 3-CF₃; 5-(3-CF₃ phenoxy) ~519.5 (estimated) Hypothesized antimicrobial/antifungal activity due to sulfonyl and CF₃ groups N/A
Compound 4 () 4-Chlorophenyl; 4,5-dihydro-1H-pyrazol-1-yl thiazole ~594.5 Antimicrobial activity (broad-spectrum); isostructural with compound 5 (Br vs. Cl)
Compound 5 () 4-Fluorophenyl; analogous structure to 4 ~579.5 Similar crystal packing to 4 ; halogen variation impacts intermolecular interactions
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime () 3-Chlorophenyl sulfanyl; oxime ester ~447.8 Structural rigidity due to oxime ester; potential insecticidal activity
4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine () 4-Chlorophenyl; 3-CF₃ phenyl; amine group 351.75 Predicted pKa = 2.68 (enhanced solubility in acidic environments)
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () Triazole core; benzyl sulfanyl; CF₃ ~463.9 Likely enzyme inhibition (triazole derivatives target cytochrome P450)
4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole () Sulfonyl; fluorobenzyl sulfanyl; furan ~492.9 Enhanced lipophilicity due to furan; potential kinase inhibition

Key Findings from Structural Comparisons

Halogen Effects :

  • Chloro (Cl) and bromo (Br) substituents (e.g., compounds 4 and 5 ) exhibit nearly identical crystal packing but differ in van der Waals radii, affecting intermolecular interactions and therapeutic binding .
  • Fluorophenyl groups () enhance metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation.

Trifluoromethyl (CF₃) Groups: Dual CF₃ groups in the target compound may increase hydrophobicity and membrane permeability compared to mono-CF₃ analogs () . CF₃ substituents are associated with enhanced binding to hydrophobic pockets in enzymes (e.g., antimicrobial targets) .

Sulfonyl and Sulfanyl Linkers :

  • Sulfonylmethyl groups (target compound, ) improve solubility in polar solvents compared to sulfanyl derivatives () .
  • Sulfanyl moieties () contribute to radical scavenging and metal-binding properties, useful in photoredox catalysis .

Biological Activity Trends: Pyrazole-thiazole hybrids () show broad-spectrum antimicrobial activity, while oxazole-triazole derivatives () are linked to enzyme inhibition .

Physicochemical Properties

  • Molecular Weight : The target compound (~519.5 g/mol) falls within the range of bioactive pyrazole derivatives (350–600 g/mol), balancing bioavailability and potency.
  • pKa and Solubility : Analogous compounds () with pKa ~2.68 suggest moderate solubility in physiological conditions, tunable via sulfonyl or amine groups .
  • Crystal Packing : Isostructural derivatives () demonstrate that halogen and CF₃ substituents minimally disrupt molecular conformation but significantly alter packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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